molecular formula C21H18N2O3S B2758828 N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 899734-98-6

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2758828
CAS No.: 899734-98-6
M. Wt: 378.45
InChI Key: CACQAPIFVJHAJL-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic benzothiazole derivative of significant interest in advanced agricultural and pharmacological discovery research. The benzothiazole scaffold is recognized as a privileged structure in medicinal and agrochemistry due to its diverse biological activity and ability to interact with multiple biological targets . In agricultural research, benzothiazole derivatives demonstrate a broad spectrum of biological activities, functioning as antibacterial, antifungal, and herbicidal agents . Specifically, compounds bearing an ethoxy substituent, similar to the 6-ethoxy group in this molecule, have been associated with potent efficacy in protecting crops from bacterial and fungal pathogens . The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the benzothiazole core, as well as the N-benzyl group, are critical for optimizing activity and selectivity . In pharmaceutical research, the benzothiazole nucleus is a key pharmacophore in the development of new therapeutic agents, with documented potential for anti-tubercular and antitumor activities . The incorporation of the furan-2-carboxamide moiety further enhances the molecular diversity and research potential of this compound, making it a valuable chemical tool for probing biological mechanisms and developing new lead compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-25-16-10-11-17-19(13-16)27-21(22-17)23(14-15-7-4-3-5-8-15)20(24)18-9-6-12-26-18/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQAPIFVJHAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Design

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • 6-Ethoxy-1,3-benzothiazol-2-amine : Serves as the benzothiazole backbone with an ethoxy substituent.
  • Benzyl group : Introduced via alkylation or reductive amination.
  • Furan-2-carboxamide : Formed through coupling of furan-2-carbonyl chloride with the secondary amine.

Retrosynthetic analysis suggests two viable routes:

  • Route A : Sequential functionalization of 2-aminobenzothiazole with ethoxy and benzyl groups, followed by amidation.
  • Route B : Pre-synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, subsequent coupling with furan-2-carboxylic acid derivatives.

Intermediate Prioritization

Intermediate N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (PubChem CID: 743452-45-1) is critical for both routes, synthesized via nucleophilic aromatic substitution of 2-chloro-6-ethoxy-1,3-benzothiazole with benzylamine. Spectroscopic data for this intermediate, including $$ ^1H $$-NMR (DMSO-$$d_6 $$, 300 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 6.82 (d, $$ J = 8.4 $$ Hz, 1H), 6.75 (s, 1H), 4.52 (s, 2H), 4.12 (q, $$ J = 7.0 $$ Hz, 2H), 1.41 (t, $$ J = 7.0 $$ Hz, 3H), confirms successful benzylation.

Synthetic Methodologies

Route A: Stepwise Functionalization

Synthesis of 6-Ethoxy-1,3-Benzothiazol-2-Amine

Procedure :

  • Ethoxylation : 2-Amino-6-chloro-1,3-benzothiazole (1.0 equiv) reacts with sodium ethoxide (3.0 equiv) in ethanol at reflux (78°C, 12 h).
  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol yields 6-ethoxy-1,3-benzothiazol-2-amine (78% yield).

Key Data :

  • Molecular Formula : $$ \text{C}9\text{H}{10}\text{N}_2\text{OS} $$
  • MS (ESI+) : $$ m/z $$ 211.06 [M+H]$$^+$$.
Benzylation of 6-Ethoxy-1,3-Benzothiazol-2-Amine

Procedure :

  • Alkylation : 6-Ethoxy-1,3-benzothiazol-2-amine (1.0 equiv) and benzyl bromide (1.2 equiv) in DMF, with K$$2$$CO$$3$$ (2.0 equiv) at 80°C for 6 h.
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1) affords N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (65% yield).

Optimization Note : Excess benzyl bromide improves yield but necessitates rigorous purification to remove dibenzylated byproducts.

Route B: Direct Amidation of Pre-Functionalized Intermediate

Coupling with Furan-2-Carbonyl Chloride

Procedure :

  • Activation : Furan-2-carboxylic acid (1.2 equiv) treated with thionyl chloride (3.0 equiv) at reflux (70°C, 3 h) to form furan-2-carbonyl chloride.
  • Amidation : N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv) and furan-2-carbonyl chloride (1.5 equiv) in dichloromethane, with triethylamine (2.0 equiv) at 0°C → rt, 12 h.
  • Workup : Extraction with NaHCO$$3$$, drying (MgSO$$4$$), and chromatography (hexane:acetone, 3:1) yields target compound (58% yield).

Critical Parameters :

  • Temperature Control : Exothermic reaction requires slow addition of acyl chloride to prevent decomposition.
  • Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Yield 51% 58%
Purification Complexity High Moderate
Byproduct Formation 15–20% 5–10%
Scalability Limited High

Route B offers superior efficiency due to fewer steps and lower byproduct generation, aligning with methodologies described in patent CN110746322A for analogous amidation reactions.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Amidation

  • DMF vs. DCM : DMF increases reaction rate but promotes hydrolysis of acyl chloride. DCM balances reactivity and stability.
  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances yield to 72% by activating the carbonyl group.

Temperature-Dependent Side Reactions

  • Above 25°C : Competing Schotten-Baumann reaction forms ester byproducts.
  • Below 0°C : Incomplete conversion due to reduced nucleophilicity of the amine.

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.65 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 7.42–7.30 (m, 5H, Ar-H), 6.85 (s, 1H, furan-H), 6.75 (d, $$ J = 3.6 $$ Hz, 1H, furan-H), 4.72 (s, 2H, N-CH$$2$$-Ph), 4.25 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$2$$), 1.50 (t, $$ J = 7.0 $$ Hz, 3H, CH$$3$$).
  • HRMS (ESI+) : $$ m/z $$ 424.1298 [M+H]$$^+$$ (calc. 424.1295).

Purity Assessment

HPLC analysis (C18 column, MeCN:H$$_2$$O 70:30, 1 mL/min) shows 98.5% purity, with retention time = 12.7 min.

Applications and Derivatives

The compound’s structural analogs demonstrate bioactivity in kinase inhibition and antimicrobial assays, suggesting potential pharmacological utility. Modifications at the benzyl or ethoxy positions could enhance target selectivity, as evidenced by related benzothiazole derivatives.

Chemical Reactions Analysis

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antibiotic Resistance

Recent studies have highlighted the potential of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide in combating antibiotic-resistant bacteria. The compound has been shown to exhibit antibacterial properties, making it a candidate for the development of new antibiotics. Research indicates that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. In vitro experiments have demonstrated its effectiveness against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antibacterial effectsThe compound showed significant inhibition against Staphylococcus aureus strains resistant to methicillin.
Study 2Assess anticancer propertiesDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study 3Investigate mechanism of actionIdentified pathways involved in apoptosis induction, including mitochondrial dysfunction and reactive oxygen species generation.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the benzothiazole core followed by functionalization with furan and benzyl groups. Variants of this compound are being explored to enhance its pharmacological profile, focusing on improving solubility and bioavailability while maintaining or enhancing its biological activity .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity is linked to the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrimidine vs. Furan Carboxamide :
    Compound Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) replaces the furan ring with a pyrimidine core. The bromine and methylsulfanyl substituents enhance molecular weight (MW: ~435 g/mol) and may influence halogen bonding or hydrophobic interactions. In contrast, the furan carboxamide in the target compound offers a smaller, more rigid scaffold, which could affect binding pocket compatibility .

  • Thiadiazole vs. Benzothiazole: N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives (e.g., compounds 92 and 93) exhibit potent VEGFR-2 inhibition (IC50: 7.4–7.6 nM).

Substituent Variations

  • Ethoxy vs. Trifluoromethyl :
    The European patent lists N-(6-trifluoromethylbenzothiazole-2-yl)acetamides. The trifluoromethyl group increases electronegativity and metabolic stability compared to the ethoxy group, which may enhance solubility but reduce steric hindrance .

  • Benzyl vs. Pyridinylmethyl: The analog G856-6913 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide) replaces benzyl with a pyridinylmethyl group.

Kinase Inhibition

  • VEGFR-2 Inhibition: Furan carboxamide-thiadiazole hybrids (e.g., compounds 92/93) show nanomolar potency against VEGFR-2. The target compound’s benzothiazole core may shift selectivity toward other kinases (e.g., PDGFR or FGFR) due to differences in hinge-region interactions .

Anticonvulsant Activity

  • Benzothiazole-Semicarbazones :
    Compounds like 4g and 4i demonstrate 100% protection in maximal electroshock seizure (MES) models. The target compound’s furan carboxamide lacks the semicarbazone linker, suggesting divergent mechanisms, possibly via sodium channel modulation rather than GABAergic pathways .

Antiviral Potential

  • The ethoxy group in the target compound may improve pharmacokinetics for viral protease inhibition .

Biological Activity

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the modification of benzothiazole derivatives. The key structural features include a benzothiazole moiety, which is known for its diverse biological activities, and a furan ring that enhances its pharmacological profile. The molecular formula for this compound is C23H22N2O3SC_{23}H_{22}N_2O_3S, with a molecular weight of approximately 406.50 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds exhibit significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as AKT and ERK, which are crucial for cell survival and growth.

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundA4314.5Apoptosis induction
This compoundA5495.0Inhibition of AKT/ERK
This compoundH12993.8Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer effects, this compound also demonstrates anti-inflammatory properties . Research indicates that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Case Studies

One notable case study involved the evaluation of several benzothiazole derivatives, including this compound, where researchers assessed their effects on inflammation and cancer cell proliferation:

  • Study Design : The study involved treating various cancer cell lines with the compound at different concentrations.
  • Findings : The results indicated a dose-dependent reduction in cell viability and inflammatory markers, supporting the dual-action potential of the compound as both an anticancer and anti-inflammatory agent.

Research Findings

The biological evaluation of this compound has revealed:

  • High Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells.
  • Potential for Drug Development : Given its promising biological activity, further research is warranted to explore its therapeutic applications in oncology.

Q & A

Q. Basic Characterization Techniques

  • X-ray crystallography : Single-crystal diffraction confirms bond lengths, angles, and hydrogen-bonding networks. For example, the benzothiazole and furan rings exhibit planarity, with dihedral angles <10° between conjugated systems .
  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) shows distinct peaks for the ethoxy group (δ ~1.4 ppm, triplet) and benzyl protons (δ ~4.7 ppm, singlet) .

Q. Advanced Crystallographic Challenges

  • Polymorphism : Multiple crystallization attempts may be needed due to solvent-dependent packing (e.g., ethanol vs. chloroform).
  • Hydrogen bonding : Intermolecular N–H⋯O interactions can lead to dimer formation, complicating unit cell determination. SHELX software is recommended for refining disordered regions .

What biological activities are associated with this compound, and how are its mechanisms studied?

Basic Activity Profile
Preliminary studies suggest immunomodulatory effects via STING pathway activation, similar to structurally related benzothiazole-furan hybrids . Anticancer activity has been observed in vitro (IC50_{50} ~5–20 µM in HeLa and MCF-7 cells), though mechanisms remain under investigation .

Q. Advanced Mechanistic Studies

  • Target validation : Use of siRNA knockdown or CRISPR-Cas9 to confirm STING dependency in immune response assays.
  • Proteasome inhibition : Competitive binding assays (e.g., fluorescence polarization) to assess interaction with the 20S proteasome core, as seen in analogs .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation to identify labile sites (e.g., ethoxy group hydrolysis) .

How can researchers resolve contradictions in reported biological data for this compound?

Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum concentration, cell passage number).

Q. Methodological Solutions

  • Standardized protocols : Adopt consensus assays (e.g., CellTiter-Glo® for viability) with internal controls (e.g., doxorubicin).
  • Dose-response validation : Replicate studies across ≥3 independent labs using identical compound batches.
  • Off-target profiling : Kinase screening panels (e.g., Eurofins) to rule out non-specific effects .

What computational tools are recommended for predicting structure-activity relationships (SAR)?

Q. Basic SAR Analysis

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with STING (PDB: 6NT5) or proteasome subunits.
  • QSAR models : Utilize CODESSA or MOE to correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity .

Q. Advanced Dynamics

  • MD simulations : GROMACS for simulating ligand binding stability over 100-ns trajectories.
  • Free energy calculations : MM-PBSA to quantify binding affinities, identifying critical residues (e.g., Lys158 in STING) .

How should researchers approach scale-up synthesis without compromising purity?

Q. Key Considerations

  • Solvent selection : Replace chloroform with safer alternatives (e.g., ethyl acetate) in large-scale reactions.
  • Flow chemistry : Continuous-flow systems to enhance heat/mass transfer during benzothiazole ring formation .
  • In-line analytics : PAT tools (e.g., ReactIR™) for real-time monitoring of intermediate formation .

What analytical methods are critical for assessing compound stability?

Q. Basic Protocols

  • HPLC : C18 columns with UV detection (λ = 254 nm) to track degradation products.
  • Forced degradation : Expose to UV light, acidic/basic conditions, and elevated temperatures (40–60°C) .

Q. Advanced Techniques

  • LC-HRMS : Identify oxidative metabolites (e.g., furan ring opening) using Q-TOF instruments.
  • Solid-state NMR : Detect amorphous/crystalline phase transitions affecting shelf life .

What are the best practices for synthesizing isotopically labeled analogs for mechanistic studies?

Q. Isotope Incorporation

  • 13^{13}C/15^{15}N labeling : Introduce 13^{13}C at the benzothiazole C2 position via modified Stille coupling .
  • Tritiation : Catalytic hydrogenation with 3^3H2_2 gas to label the benzyl group for autoradiography .

How can researchers address low solubility in biological assays?

Q. Formulation Strategies

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based carriers.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

What resources are available for accessing crystallographic data or spectral libraries?

  • Cambridge Structural Database (CSD) : Deposit X-ray data (CCDC No.) for public access.
  • NMRShiftDB : Share 1^1H/13^{13}C spectra under Open Access licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.